Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Sulfonyl hydrazones: Compounds with sulfonyl and hydrazone groups that exhibit comparable chemical reactivity.
Methoxyphenyl derivatives: Molecules containing the methoxyphenyl moiety, which may contribute to their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
145865-73-2 |
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Molecular Formula |
C15H18N4O5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 3-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O5S/c1-4-24-15(20)13-10-19(2)17-14(13)25(21,22)18-16-9-11-5-7-12(23-3)8-6-11/h5-10,18H,4H2,1-3H3/b16-9+ |
InChI Key |
OUEWYSUXQHMKOK-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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